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These application notes provide a comprehensive guide to the methodology for inducing gene

knockout using 4-Hydroxytamoxifen (4-OHT) in conjunction with the Cre-ERT2 system. This

powerful tool allows for temporal and spatial control of gene inactivation, which is invaluable in

studying gene function, particularly for genes that are embryonically lethal or have profound

developmental effects when constitutively knocked out[1][2].

The most widely used inducible system is the Cre-ERT2 fusion protein, where Cre

recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2)[1][3]

[4]. This fusion protein remains inactive in the cytoplasm. Upon binding of 4-OHT, the active

metabolite of tamoxifen, the Cre-ERT2 protein undergoes a conformational change, allowing it

to translocate into the nucleus[1][5][6][7]. Once in the nucleus, Cre recombinase recognizes

loxP sites flanking a specific gene or exon and mediates their excision, leading to a functional

gene knockout[2]. The ERT2 domain is specifically engineered to have a high affinity for 4-OHT

and a low affinity for endogenous estrogens, minimizing off-target effects[6][8].

Mechanism of Action: 4-OHT Induced Cre-LoxP
Recombination
The inducible Cre-LoxP system relies on the precise control of Cre recombinase activity. The

Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state. The
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administration of 4-OHT triggers the nuclear translocation of the Cre-ERT2 protein, initiating the

recombination process at loxP-flanked (floxed) genomic regions.
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Caption: Mechanism of 4-OHT-induced Cre-LoxP recombination.

Experimental Protocols
In Vitro 4-Hydroxytamoxifen Application
Objective: To induce gene knockout in cultured cells expressing Cre-ERT2 and a floxed target

gene.

Materials:

(Z)-4-Hydroxytamoxifen (4-OHT) powder[9]

100% Ethanol (molecular biology grade)[10]

Cell culture medium appropriate for the cell line

Sterile microcentrifuge tubes

Sterile filter (0.22 µm)

Protocol for 4-OHT Stock Solution Preparation (10 mM):

Weigh out 1 mg of (Z)-4-Hydroxytamoxifen powder.

Dissolve the powder in 258 µL of 100% ethanol to make a 10 mM stock solution[9].

To aid dissolution, the solution can be gently warmed at 37°C or 55°C for a few minutes[10].

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles and store at -20°C, protected from light[9][10]. The stock solution in ethanol is stable

for at least a few months at -20°C[10].

Protocol for Inducing Gene Knockout in Cell Culture:
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Culture the Cre-ERT2 expressing cells to the desired confluency.

Dilute the 10 mM 4-OHT stock solution in pre-warmed cell culture medium to the desired

final working concentration. It is crucial to titrate the optimal 4-OHT concentration for your

specific cell type, but a common starting range is 0.5 µM to 2 µM[11].

Remove the existing medium from the cells and replace it with the 4-OHT-containing

medium.

Incubate the cells for the desired period. The incubation time required for efficient

recombination can vary, but a typical duration is 24 to 72 hours[5][12]. For some cell types,

longer incubation periods of up to seven days with a medium change may be necessary[11].

After the incubation period, replace the 4-OHT-containing medium with fresh culture medium.

Harvest the cells for downstream analysis (e.g., PCR for genomic recombination, Western

blot for protein knockout) to confirm successful gene knockout.

Quantitative Data for In Vitro Applications:

Parameter Recommended Range Reference(s)

4-OHT Stock Solution 1-10 mM in Ethanol [9][12]

4-OHT Working Concentration 0.5 - 10 µM [2][11][13]

Incubation Time
24 - 72 hours (can be

extended)
[5][11][12]

Ethanol Concentration in

Media
Should not exceed 0.1% [9]

In Vivo 4-Hydroxytamoxifen Administration
Objective: To induce gene knockout in specific tissues of transgenic mice expressing Cre-

ERT2.

Materials:
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(Z)-4-Hydroxytamoxifen (4-OHT) powder[14]

100% Ethanol[14]

Sunflower oil or corn oil[14][15]

Sonicator or water bath

Syringes and needles for injection

Protocol for 4-OHT Solution Preparation for Injection (10 mg/mL):

Dissolve 4-OHT in 100% ethanol at a concentration of 50-100 mg/mL. This may require

sonication or heating at 55°C for approximately 15 minutes[14].

Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve a final 4-OHT

concentration of 10 mg/mL[12][14].

Sonicate the mixture again for about 15 minutes at 55°C to ensure the 4-OHT is fully

dissolved and the solution is homogenous[12][14].

It is recommended to use the prepared solution within 2 hours of preparation due to its

limited stability[14].

Protocol for Inducing Gene Knockout via Intraperitoneal (IP) Injection:

Calculate the required volume of the 4-OHT solution based on the mouse's body weight and

the desired dosage.

Administer the 4-OHT solution via intraperitoneal (IP) injection.

The dosage and duration of injections are dependent on the specific transgenic mouse line,

the target tissue, and the desired level of recombination[1][14].

Monitor the mice for any adverse reactions during and after the injection period[14].

Collect tissues at the appropriate time point after the last injection for analysis of

recombination efficiency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://labs.childrenshospital.org/files/hlalab/files/protocol_for_4oht_in_cdh5_cre_mice.pdf
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.pnas.org/doi/pdf/10.1073/pnas.041617198
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.pnas.org/doi/pdf/10.1073/pnas.041617198
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4640982/
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.protocols.io/view/tamoxifen-administration-in-transgenic-mice-n92ldrjwng5b/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data for In Vivo Applications (IP Injection):

Parameter Recommended Range Reference(s)

4-OHT Solution Concentration 10 mg/mL in oil/ethanol [12][14]

Dosage 10 - 100 mg/kg body weight [1][5]

Administration Frequency Once daily [1][14]

Duration of Treatment 1 to 7 consecutive days [1][14]

Alternative Administration Routes:

Oral Gavage: Tamoxifen can be administered orally, which may be less stressful for the

animals compared to repeated injections[6][16].

Subcutaneous Injection: This route can also be used for 4-OHT delivery[15].

Local Injection: For tissue-specific knockout with minimal systemic effects, direct

subperiosteal injections of low-dose 4-OHT have been shown to be effective[17].

Experimental Workflow Visualization
The following diagram outlines the general workflow for a 4-OHT induced gene knockout

experiment, from planning to analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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